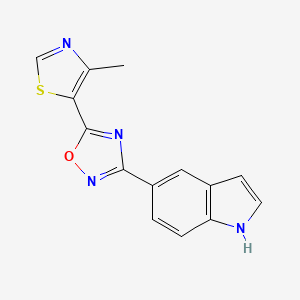
3-(1H-Indol-5-yl)-5-(4-methylthiazol-5-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-Indol-5-yl)-5-(4-methylthiazol-5-yl)-1,2,4-oxadiazole is a heterocyclic compound that features an indole ring, a thiazole ring, and an oxadiazole ring. Compounds containing these rings are often of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Indol-5-yl)-5-(4-methylthiazol-5-yl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.
Formation of the Thiazole Ring: This can be synthesized via Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides.
Formation of the Oxadiazole Ring: This can be synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(1H-Indol-5-yl)-5-(4-methylthiazol-5-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-Indol-5-yl)-5-phenyl-1,2,4-oxadiazole
- 3-(1H-Indol-5-yl)-5-(2-thienyl)-1,2,4-oxadiazole
- 3-(1H-Indol-5-yl)-5-(4-chlorophenyl)-1,2,4-oxadiazole
Uniqueness
3-(1H-Indol-5-yl)-5-(4-methylthiazol-5-yl)-1,2,4-oxadiazole is unique due to the presence of both the thiazole and oxadiazole rings, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C14H10N4OS |
|---|---|
Molecular Weight |
282.32 g/mol |
IUPAC Name |
3-(1H-indol-5-yl)-5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H10N4OS/c1-8-12(20-7-16-8)14-17-13(18-19-14)10-2-3-11-9(6-10)4-5-15-11/h2-7,15H,1H3 |
InChI Key |
HJNISMMNTCCMQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C2=NC(=NO2)C3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


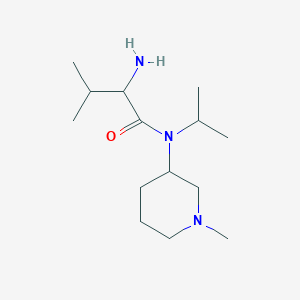

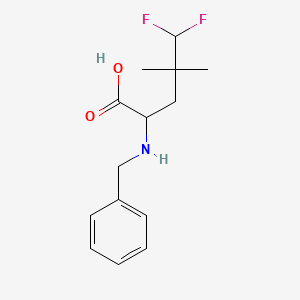

![6,7-Dimethoxy-1-[2-(4-trifluoromethoxy-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline](/img/structure/B14784578.png)
![L-Leucine, N-[(2,6-dimethyl-1-piperidinyl)carbonyl]-4-methyl-, cis-(9CI)](/img/structure/B14784582.png)
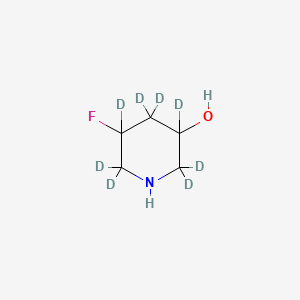
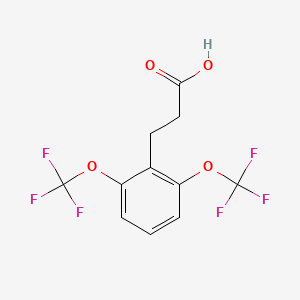
![4-[2-(4-hydroxyphenyl)ethyl]benzene-1,3-diol](/img/structure/B14784595.png)
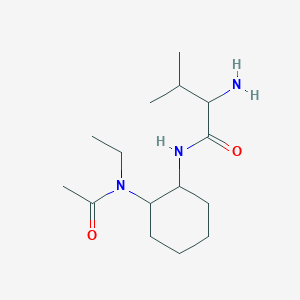
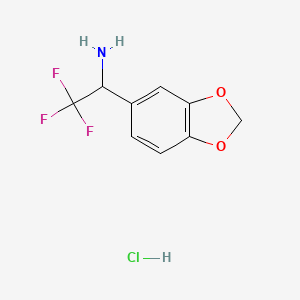
![2-[(4-bromophenyl)(1H-pyrrol-2-yl)methyl]-2H-pyrrole](/img/structure/B14784615.png)
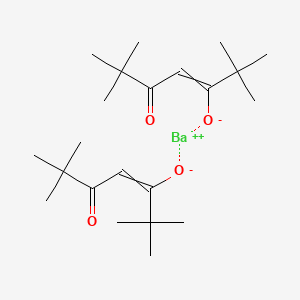
![potassium [(2Z)-but-2-en-1-yl]trifluoroboranuide](/img/structure/B14784621.png)
